4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline is a chemical compound characterized by the presence of a 1,2,4-oxadiazole ring attached to an aniline structure. Its molecular formula is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. This compound is part of a broader class of oxadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The compound is classified as a heterocyclic aromatic amine due to the presence of the aniline moiety and the oxadiazole ring. It is synthesized through various chemical methods that typically involve the reaction of hydrazones or amidoximes with carboxylic acids or their derivatives. The oxadiazole ring itself is significant in medicinal chemistry due to its ability to modulate biological activity through interactions with various biochemical targets.
The synthesis of 4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline can be approached through several methods:
4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The physical properties of 4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline include:
Chemical properties include its reactivity towards various electrophiles and nucleophiles due to the presence of both amine and oxadiazole functionalities.
The applications of 4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline span various fields:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its photochemical rearrangements and biological potential attracted significant interest [1] [6]. The 1960s marked a pivotal era with the introduction of oxolamine, the first commercial drug containing this scaffold, approved as a cough suppressant. This breakthrough validated the 1,2,4-oxadiazole ring as a viable pharmacophore and spurred further medicinal chemistry exploration [1]. Over the past 40 years, extensive research has revealed the remarkable versatility of this heterocycle, demonstrating diverse biological activities including anticancer, antiviral, antibacterial, anti-inflammatory, and central nervous system (CNS) modulatory effects [1] [6]. The discovery of naturally occurring 1,2,4-oxadiazoles, such as the cytotoxic indole alkaloids phidianidine A and B (isolated from the sea slug Phidiana militaris in 2011) and the neuroactive quisqualic acid (from Quisqualis indica seeds), further underscored the pharmacological relevance of this scaffold [1]. Notably, scientific interest in 1,2,4-oxadiazoles has doubled in the last fifteen years, reflecting their growing importance in addressing complex diseases like Alzheimer's disease and antibiotic-resistant infections [6] [10].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Milestone | Significance |
---|---|---|
1884 | Initial synthesis by Tiemann & Krüger | First identification of the heterocycle |
1960s | Introduction of Oxolamine | First FDA-approved drug featuring 1,2,4-oxadiazole |
1980s-2000s | Development of Ataluren, Pleconaril | Expansion into diverse therapeutic areas (neuromuscular disorders, antivirals) |
2011 | Isolation of Phidianidines A & B | Discovery of cytotoxic natural products containing 1,2,4-oxadiazole |
2010s-Present | Multitarget agents for Alzheimer's disease | Focus on neurodegenerative diseases via cholinesterase and MAO-B inhibition |
The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester and amide functionalities in drug design, primarily due to its superior metabolic stability and ability to participate in specific interactions like hydrogen bonding [1] [10]. This bioisosteric replacement is particularly advantageous when the inherent hydrolytic instability of esters or amides limits the pharmacokinetic performance of drug candidates. The electronic distribution and dipole moment (~3.92 Debye) of the 1,2,4-oxadiazole ring closely mimic those of carbonyl groups, enabling it to engage similar biological targets while resisting enzymatic degradation [1] [6]. This property is crucial for oral bioavailability and sustained action, as evidenced by drugs like the nonbenzodiazepine anxiolytic fasiplon and the muscular dystrophy therapeutic ataluren [1] [10]. Furthermore, the scaffold's structural mimicry allows for fine-tuning of physicochemical properties. The 1,2,4-oxadiazole contributes to a balanced log P profile, enhancing membrane permeability without excessive lipophilicity, and its planar aromatic structure facilitates π-π stacking interactions within target binding sites [5] [10]. In the context of CNS drug development, these attributes are leveraged to optimize blood-brain barrier (BBB) penetration – a critical factor for neurotherapeutic agents targeting enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) [10]. Computational studies confirm that 1,2,4-oxadiazole derivatives exhibit favorable predicted ADME profiles, with specific substitutions (e.g., cyclohexyl-aniline hybridization) significantly enhancing BBB crossing potential [10].
The strategic hybridization of a cyclohexyl moiety with an aniline group via the 1,2,4-oxadiazole scaffold creates unique molecular architectures with enhanced pharmacological profiles. This design leverages the complementary properties of each component: the lipophilic, conformationally flexible cyclohexyl group promotes membrane permeability and modulates overall lipophilicity, while the aniline moiety provides a versatile handle for hydrogen bonding, π-stacking, and further derivatization (e.g., amide formation or diazotization) [1] [4] [8]. This synergistic combination is exemplified in the structure of 4-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline, where the oxadiazole acts as a rigid spacer, electronically conjugating the two aromatic systems while maintaining metabolic stability.
Table 2: Impact of Cyclohexyl-Aniline Hybridization on Molecular Properties
Molecular Component | Contribution to Hybrid Structure | Pharmacological Impact |
---|---|---|
Cyclohexyl Group | High lipophilicity; conformational flexibility | Enhances membrane permeability; modulates log P; influences target binding pocket occupancy |
1,2,4-Oxadiazole Ring | Bioisosteric stability; electronic effects; planar rigidity | Provides metabolic resistance; enables hydrogen bonding; maintains molecular geometry for target engagement |
Aniline Moiety | Hydrogen bond donation/acceptation; susceptibility to derivatization; potential for π-stacking | Facilitates interactions with enzymatic catalytic sites (e.g., AChE); enables SAR expansion via para-substitution |
In antibacterial applications, this hybridization strategy proves particularly effective. Compounds like 5v (EC₅₀ = 19.44 μg/mL) and 5u (EC₅₀ = 28.82 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo)) demonstrate superior activity compared to commercial agents bismerthiazol (BMT, EC₅₀ = 77.46 μg/mL) and thiodiazole copper (TDC, EC₅₀ = 99.31 μg/mL) [8]. The cyclohexyl group in these analogues likely enhances penetration through bacterial membranes, while the aniline-linked oxadiazole disrupts essential bacterial enzymes like DNA gyrase or penicillin-binding proteins [4] [8]. Similarly, in CNS-targeted agents, the hybrid scaffold enhances interactions with multiple targets relevant to Alzheimer's disease. Derivatives such as compound 4a exhibit potent AChE inhibition (IC₅₀ = 0.0158 μM) surpassing donepezil (IC₅₀ = 0.123 μM), attributed to optimal occupation of both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of the enzyme, facilitated by the spatial arrangement afforded by the cyclohexyl-aniline-oxadiazole architecture [10]. Molecular docking analyses consistently show the aniline nitrogen forming key hydrogen bonds with enzyme residues (e.g., Tyr337 in MAO-B), while the cyclohexyl group occupies hydrophobic pockets, collectively enhancing binding affinity and selectivity [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7